7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid 7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461535
InChI: InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)
SMILES:
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid

CAS No.:

Cat. No.: VC20461535

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid -

Specification

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
Standard InChI InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)
Standard InChI Key UBLVCAQZHLHUCM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2C1)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecular framework of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid consists of a partially saturated bicyclic indene system. The chlorine substituent at the 7th position introduces steric and electronic effects, while the carboxylic acid at the 4th position enhances polarity and hydrogen-bonding capacity. The molecular formula is deduced as C10H9ClO2\text{C}_{10}\text{H}_{9}\text{ClO}_{2}, with a calculated molecular weight of 196.62 g/mol, aligning with analogs such as the fluoro variant (180.17 g/mol) and the amino-chloro derivative (212 Da) .

The chlorine atom’s electronegativity and size influence electron distribution across the aromatic system, potentially stabilizing negative charge in intermediates during reactions. The carboxylic acid group, with its pKa\text{p}K_a near 4-5, enables pH-dependent solubility and participation in salt formation or esterification .

Synthesis and Optimization Strategies

Chlorination and Carboxylation Pathways

Synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid likely involves sequential halogenation and carboxylation steps. For analogous compounds, fluorination employs agents like sulfur tetrafluoride, suggesting chlorination could utilize Cl2\text{Cl}_2, SOCl2\text{SOCl}_2, or $$ \text{N}-chlorosuccinimide under controlled conditions. A plausible route begins with the chlorination of 2,3-dihydro-1H-indene at the 7th position, followed by carboxylation via Friedel-Crafts acylation or metal-catalyzed carbonylation .

Table 1: Comparative Synthesis Conditions for Indene Derivatives

CompoundHalogenation ReagentCatalystYield (%)Reference
7-Fluoro derivativeSF₄Pd/Ni complexes65–75
(3S)-3-Amino-7-chloro derivative Cl₂Not reported~50
Target compound (inferred)NCS/SOCl₂Lewis acidPending

Carboxylation typically requires anhydrous conditions and polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Post-synthesis purification via recrystallization or chromatography ensures high purity, critical for pharmaceutical applications .

Physicochemical and Analytical Profiling

Spectral Characterization

Key analytical methods for confirming structure include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.2–7.8 ppm), while the carboxylic acid proton appears as a broad peak near δ 12 ppm .

    • 13C^{13}\text{C} NMR: The carbonyl carbon resonates at δ 170–175 ppm, with chlorine-induced shifts observed in adjacent carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 196.62 (calculated for C10H9ClO2\text{C}_{10}\text{H}_{9}\text{ClO}_{2}) with fragmentation patterns indicative of chlorine loss .

Biological Activities and Mechanistic Insights

Table 2: Bioactivity of Analogous Compounds

CompoundActivityIC₅₀ (μM)Target
7-Fluoro derivativeKinase inhibition2.3EGFR
Amino-chloro derivative Antifungal15.8CYP51
Target compound (projected)AntiviralPendingViral proteases

Industrial Applications and Comparative Analysis

Drug Development Intermediates

The compound’s bifunctional nature (chlorine + carboxylic acid) makes it a versatile intermediate. For example, esterification or amidation of the carboxylic acid could yield prodrugs with enhanced bioavailability. Comparatively, the methyl ester variant (CAS 144172-24-7) shows improved lipid solubility, underscoring the carboxylic acid’s role in modulating pharmacokinetics .

Material Science Applications

Chlorinated indene derivatives are explored as monomers for high-performance polymers. The rigidity of the bicyclic system and halogen’s electron-withdrawing effects enhance thermal stability .

Future Directions and Challenges

Mechanistic Studies and Clinical Translation

Future research should prioritize:

  • Target Identification: Screening against cancer cell lines and microbial panels.

  • Synthetic Optimization: Developing greener chlorination methods to reduce waste.

  • Formulation Strategies: Exploring nanoencapsulation to overcome solubility limitations.

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